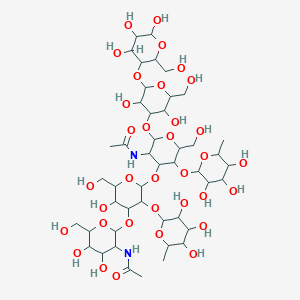
A-Hepta
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
A-Hepta is a hypothetical compound often referenced in theoretical chemistry and materials science It is characterized by the presence of seven atoms or groups of atoms, as suggested by the prefix “hepta-”
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of A-Hepta typically involves multi-step organic synthesis techniques. The process begins with the selection of appropriate starting materials, which are then subjected to a series of chemical reactions under controlled conditions. Common synthetic routes include:
Condensation Reactions: These reactions involve the combination of smaller molecules to form a larger molecule with the elimination of a small molecule such as water.
Cyclization Reactions: These reactions are used to form ring structures, which are a key feature of this compound.
Functional Group Transformations: These reactions modify the functional groups present in the starting materials to achieve the desired structure of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and continuous flow processes. Key considerations include:
Reaction Temperature and Pressure: Optimizing these parameters to maximize yield and minimize by-products.
Catalysts: Using catalysts to increase the reaction rate and selectivity.
Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.
化学反応の分析
Types of Reactions
A-Hepta can undergo various types of chemical reactions, including:
Oxidation: The addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: The addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: The replacement of one atom or group of atoms with another, which can occur via nucleophilic, electrophilic, or radical mechanisms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, and various nucleophiles and electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound might yield heptanone, while reduction could produce heptanol.
科学的研究の応用
A-Hepta has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its potential as a biochemical probe or drug candidate.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and nanomaterials.
作用機序
The mechanism by which A-Hepta exerts its effects involves interactions with specific molecular targets and pathways. For example:
Enzyme Inhibition: this compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: this compound could interact with cell surface receptors, altering signal transduction pathways and cellular responses.
Gene Expression: this compound might influence gene expression by interacting with transcription factors or epigenetic regulators.
類似化合物との比較
A-Hepta can be compared with other hepta-compounds, such as heptachlor and heptane. While these compounds share the “hepta-” prefix, they differ in their chemical structures and properties:
Heptachlor: A chlorinated hydrocarbon used as a pesticide, known for its environmental persistence and toxicity.
Heptane: A simple alkane with seven carbon atoms, commonly used as a non-polar solvent in laboratories.
This compound’s uniqueness lies in its specific structure and the resulting chemical and biological properties, which distinguish it from other hepta-compounds.
特性
分子式 |
C46H78N2O34 |
|---|---|
分子量 |
1203.1 g/mol |
IUPAC名 |
N-[2-[2-[3-acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C46H78N2O34/c1-10-21(56)27(62)31(66)43(70-10)78-35-18(9-53)76-42(80-37-24(59)15(6-50)74-45(33(37)68)77-34-17(8-52)72-40(69)30(65)29(34)64)20(48-13(4)55)36(35)79-46-39(82-44-32(67)28(63)22(57)11(2)71-44)38(25(60)16(7-51)75-46)81-41-19(47-12(3)54)26(61)23(58)14(5-49)73-41/h10-11,14-46,49-53,56-69H,5-9H2,1-4H3,(H,47,54)(H,48,55) |
InChIキー |
QIGYQJIRYYXQCI-UHFFFAOYSA-N |
正規SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)OC5C(C(C(C(O5)C)O)O)O)NC(=O)C)OC6C(C(OC(C6O)OC7C(OC(C(C7O)O)O)CO)CO)O)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Oxa-5-azabicyclo[2.2.1]heptane, 1-(difluoromethyl)-](/img/structure/B12062887.png)
![(R)-1-{(S)-2-[Di(1-naphthyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine](/img/structure/B12062889.png)
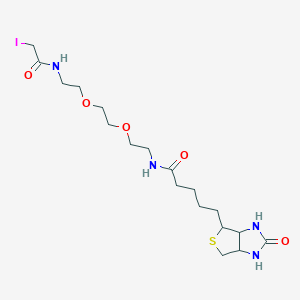

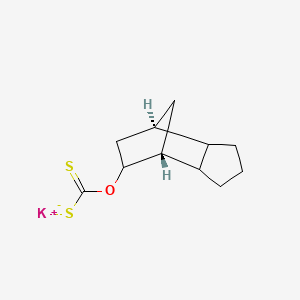
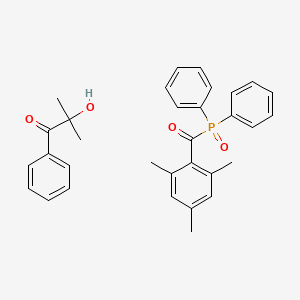
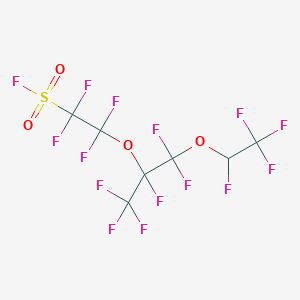

![2-Thiophenecarboxylic acid, 4-bromo-3-[(2,3,3-trichloro-1-oxo-2-propen-1-yl)oxy]-, methyl ester](/img/structure/B12062942.png)
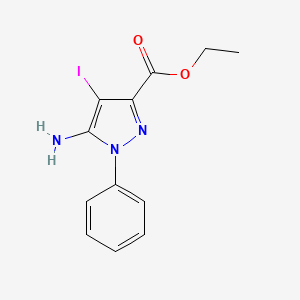
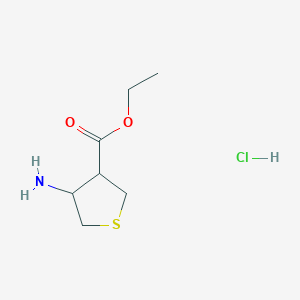
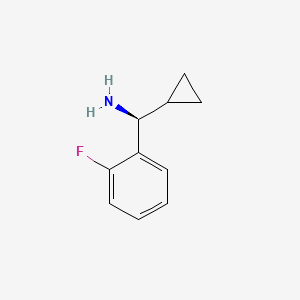
![2,3,4,10-Tetrahydro-1 H-pyrido[2,1-B] quinazoline hydrochloride](/img/structure/B12062960.png)

